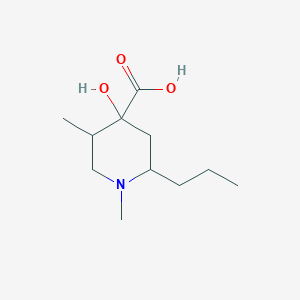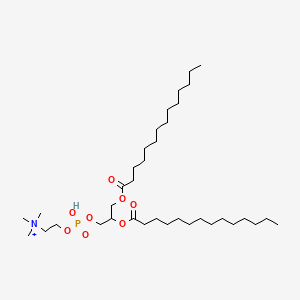![molecular formula C52H96N2O4 B12517352 11,11'-[1,2-Phenylenebis(oxy)]bis(N-dodecylundecanamide) CAS No. 798557-88-7](/img/structure/B12517352.png)
11,11'-[1,2-Phenylenebis(oxy)]bis(N-dodecylundecanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,11’-[1,2-Phenylenebis(oxy)]bis(N-dodecylundecanamide) is a complex organic compound characterized by its unique molecular structure This compound features a central phenylenebis(oxy) linkage flanked by two long-chain dodecylundecanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,11’-[1,2-Phenylenebis(oxy)]bis(N-dodecylundecanamide) typically involves a multi-step process. The initial step often includes the preparation of the phenylenebis(oxy) core, followed by the attachment of the dodecylundecanamide groups. Common reagents used in these reactions include phenylenediamine, dodecylamine, and various coupling agents. The reaction conditions usually require controlled temperatures and inert atmospheres to ensure the stability of the intermediates and final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The process may also include purification steps such as recrystallization and chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
11,11’-[1,2-Phenylenebis(oxy)]bis(N-dodecylundecanamide) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
11,11’-[1,2-Phenylenebis(oxy)]bis(N-dodecylundecanamide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of membrane proteins and lipid interactions.
Industry: It can be used in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 11,11’-[1,2-Phenylenebis(oxy)]bis(N-dodecylundecanamide) involves its interaction with various molecular targets. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it useful in applications such as drug delivery. The phenylenebis(oxy) core provides structural stability, while the dodecylundecanamide groups facilitate interactions with lipid membranes.
Comparison with Similar Compounds
Similar Compounds
2,2’-[1,2-Phenylenebis(oxy)]diacetamide: This compound has a similar phenylenebis(oxy) core but different side chains.
2,2’-[1,2-Phenylenebis(oxy)]diacetic acid: This compound also features a phenylenebis(oxy) core but with carboxylic acid groups.
Uniqueness
11,11’-[1,2-Phenylenebis(oxy)]bis(N-dodecylundecanamide) is unique due to its long-chain dodecylundecanamide groups, which provide distinct amphiphilic properties. This makes it particularly useful in applications requiring interactions with both hydrophobic and hydrophilic environments.
Properties
CAS No. |
798557-88-7 |
|---|---|
Molecular Formula |
C52H96N2O4 |
Molecular Weight |
813.3 g/mol |
IUPAC Name |
N-dodecyl-11-[2-[11-(dodecylamino)-11-oxoundecoxy]phenoxy]undecanamide |
InChI |
InChI=1S/C52H96N2O4/c1-3-5-7-9-11-13-17-23-29-37-45-53-51(55)43-33-27-21-15-19-25-31-39-47-57-49-41-35-36-42-50(49)58-48-40-32-26-20-16-22-28-34-44-52(56)54-46-38-30-24-18-14-12-10-8-6-4-2/h35-36,41-42H,3-34,37-40,43-48H2,1-2H3,(H,53,55)(H,54,56) |
InChI Key |
JGCHWOYBXAOKOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)CCCCCCCCCCOC1=CC=CC=C1OCCCCCCCCCCC(=O)NCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(3-Carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12517269.png)

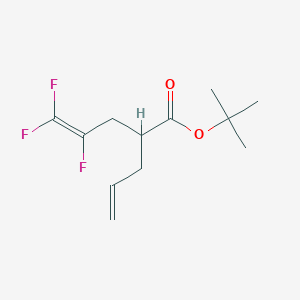

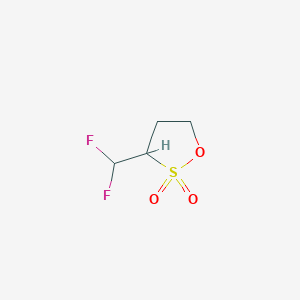
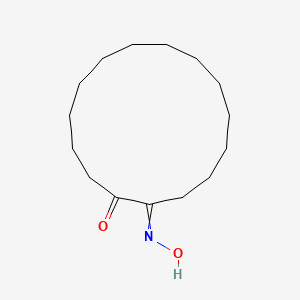
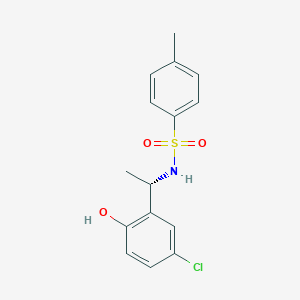
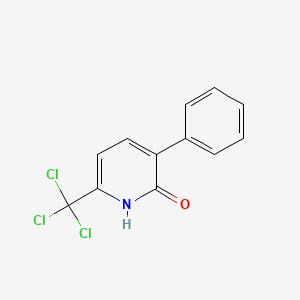
![3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4,5-diphenyl-1,3-thiazol-3-ium](/img/structure/B12517322.png)
